molecular formula C36H66SSn2 B088233 Bis(tricyclohexyltin) sulfide CAS No. 13121-76-1

Bis(tricyclohexyltin) sulfide

Cat. No.: B088233
CAS No.: 13121-76-1
M. Wt: 768.4 g/mol
InChI Key: NBTHYJWPOYZDHL-UHFFFAOYSA-N
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Description

Bis(tricyclohexyltin) sulfide is an organotin compound with the molecular formula C₃₆H₆₆SSn₂. It is characterized by the presence of six cyclohexyl groups attached to a distannathiane core.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(tricyclohexyltin) sulfide can be synthesized through the reaction of hexacyclohexyldistannane with sulfur. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The general reaction is as follows:

(C₆H₁₁)₃Sn-Sn(C₆H₁₁)₃+S(C₆H₁₁)₃Sn-S-Sn(C₆H₁₁)₃\text{(C₆H₁₁)₃Sn-Sn(C₆H₁₁)₃} + \text{S} \rightarrow \text{(C₆H₁₁)₃Sn-S-Sn(C₆H₁₁)₃} (C₆H₁₁)₃Sn-Sn(C₆H₁₁)₃+S→(C₆H₁₁)₃Sn-S-Sn(C₆H₁₁)₃

Industrial Production Methods: Industrial production of hexacyclohexyldistannathiane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Bis(tricyclohexyltin) sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexacyclohexyldistannoxane.

    Reduction: Reduction reactions can lead to the formation of hexacyclohexyldistannane.

    Substitution: Substitution reactions with halogens or other nucleophiles can yield a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogens like chlorine or bromine are often used in substitution reactions.

Major Products:

Scientific Research Applications

Bis(tricyclohexyltin) sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexacyclohexyldistannathiane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

    Hexacyclohexyldistannane: Similar in structure but lacks the sulfur atom.

    Hexacyclohexyldistannoxane: An oxidized form of hexacyclohexyldistannathiane.

    Hexacyclohexyldistannachloride: A halogenated derivative.

Uniqueness: Bis(tricyclohexyltin) sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where sulfur-containing organotin compounds are required .

Biological Activity

Introduction

Bis(tricyclohexyltin) sulfide (C₃₆H₆₆SSn₂) is an organotin compound that has garnered attention for its potential biological activities. This compound consists of two tricyclohexyltin moieties linked by a sulfide group. Its unique structure allows for various interactions with biological macromolecules, making it a candidate for research in medicinal chemistry, toxicology, and environmental science.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Direct Reaction : The reaction between hexacyclohexyldistannane and sulfur under controlled conditions (typically heating in an inert atmosphere).
  • Alternative Routes : Other synthetic pathways may involve the use of carbamimidothioic acid and other precursors, optimized for yield and purity through techniques like recrystallization and chromatography .
  • Molecular Weight : 768.39 g/mol
  • CAS Number : 13121-76-1
  • Structure : Characterized by the presence of six cyclohexyl groups attached to a distannathiane core.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can form complexes that alter enzyme activity and interfere with cellular signaling pathways. Notably, the presence of tin in its structure allows it to participate in redox reactions, which can influence biological processes .

Key Findings from Related Studies:

  • Neurotoxicity : Organotin compounds have been shown to affect mitochondrial function and induce oxidative stress in neuroblastoma cells .
  • Cytotoxicity : In vitro studies indicate that organotin derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting potential therapeutic applications .

Case Studies

  • Antitumor Activity : Organotin complexes have demonstrated significant cytotoxic effects against human tumor cell lines such as HeLa and MCF-7. These findings suggest that this compound may possess similar properties due to its structural characteristics .
  • Antimicrobial Properties : Some organotin compounds have shown antimicrobial activity, potentially making this compound a candidate for further exploration in this area .

Data Table: Biological Activities of Organotin Compounds

CompoundActivity TypeTarget/Cell LineReference
This compoundPotential cytotoxicityHuman tumor cells
DibutyltinNeurotoxicityNeuroblastoma cells
TributyltinAntimicrobialVarious bacteria
Organotin dithiocarbamateAntitumorVarious tumor cells

Properties

IUPAC Name

tricyclohexyl(tricyclohexylstannylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C6H11.S.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1H,2-6H2;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTHYJWPOYZDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)S[Sn](C4CCCCC4)(C5CCCCC5)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586836
Record name Hexacyclohexyldistannathiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13121-76-1
Record name Hexacyclohexyldistannathiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tricyclohexyl(tricyclohexylstannylsulfanyl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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